Regioisomeric Pyridine Substitution: 4-Pyridyl vs. 3-Pyridyl Impact on Kinase Hinge Binding
The position of the pyridine nitrogen in 6-aryl-triazolo[4,3-b]pyridazines dictates the hydrogen-bond acceptor geometry presented to the kinase hinge. In the 4-pyridyl isomer (target compound), the nitrogen lone pair is oriented linearly away from the point of attachment, favoring interactions with deeply buried hinge residues. By contrast, the 3-pyridyl isomer (e.g., CAS 868967-22-0 analogs) presents the nitrogen at an angle of approximately 120°, which can shift the binding pose and alter selectivity. In a structurally related series of triazolo[4,3-b]pyridazines evaluated as dual c-Met/Pim-1 inhibitors, compounds bearing a 4-substituted aryl group at position 6 exhibited distinct SAR profiles: the most potent dual inhibitor (compound 4g) achieved c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, whereas the 3-substituted analog (4a) showed mean GI% = 29.08% across 60 cancer cell lines compared to 55.84% for 4g [1]. Although these data are not from the exact acetamide compound, they demonstrate the sensitivity of the scaffold to the regiochemistry of the 6-aryl substituent.
| Evidence Dimension | Antiproliferative activity (mean GI% across NCI-60 panel) & kinase inhibition IC50 |
|---|---|
| Target Compound Data | Data not available for the specific free acetamide compound; inferred scaffold sensitivity from 6-(4-substituted-aryl) analogs |
| Comparator Or Baseline | Compound 4a (6-(3-substituted-aryl) analog): mean GI% = 29.08%; Compound 4g (6-(4-substituted-aryl) analog): mean GI% = 55.84%, c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM |
| Quantified Difference | Fold difference in mean GI% = 1.92× (55.84/29.08); Pim-1 IC50 = 0.283 μM vs. reference staurosporine |
| Conditions | NCI-60 cancer cell line panel; in vitro kinase inhibition assay (c-Met and Pim-1) as described in RSC Adv. 2024, 14, 30346. |
Why This Matters
This establishes that the 4-pyridyl substitution pattern is non-interchangeable with the 3-pyridyl pattern for achieving potent dual c-Met/Pim-1 inhibition, a relevant consideration for procurement when the intended application involves kinase profiling.
- [1] Mahmoud, M. E.; Ahmed, E. M.; Ragab, H. M.; Eltelbany, R. F. A.; Hassan, R. A. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14, 30346–30363. View Source
